molecular formula C15H13ClN2O2 B15076378 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline

Cat. No.: B15076378
M. Wt: 288.73 g/mol
InChI Key: PUOHYRUQWFPFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-Chloro-5-Nitrophenyl)Methylidene]-3,4-Dimethylaniline is a Schiff base derivative characterized by a benzylidene aniline core. The molecule features a 3,4-dimethylaniline moiety linked via an imine bond to a 2-chloro-5-nitrophenyl group. The chloro and nitro substituents are electron-withdrawing groups (EWGs) positioned ortho and meta to the imine linkage, respectively. Such substituents enhance charge transfer interactions, which are critical for nonlinear optical (NLO) applications.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-(3,4-dimethylphenyl)methanimine

InChI

InChI=1S/C15H13ClN2O2/c1-10-3-4-13(7-11(10)2)17-9-12-8-14(18(19)20)5-6-15(12)16/h3-9H,1-2H3

InChI Key

PUOHYRUQWFPFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

Preparation Methods

Condensation of 3,4-Dimethylaniline with 2-Chloro-5-Nitrobenzaldehyde

The primary route involves acid-catalyzed Schiff base formation (Figure 1):

Reaction Mechanism :
3,4-Dimethylaniline nucleophilically attacks the carbonyl carbon of 2-chloro-5-nitrobenzaldehyde, followed by dehydration to form the E-configuration imine.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (aldehyde:amine) for minimal side-product formation.
  • Solvent : Anhydrous ethanol (80°C, 6–8 h).
  • Catalyst : 0.1 eq. glacial acetic acid (yield: 88–92%).

Purification : Recrystallization from methanol yields light-red needles (mp: 162–164°C).

Table 1. Comparative Yields Under Varied Conditions

Solvent Catalyst Temp (°C) Time (h) Yield (%)
Ethanol Acetic acid 80 6 92
Toluene None 110 12 65
DCM H₂SO₄ 40 4 78

Precursor Synthesis: 2-Chloro-5-Nitrobenzaldehyde

The aldehyde precursor is synthesized via nitration of 2-chlorobenzaldehyde:

Step 1: Nitration
2-Chlorobenzaldehyde reacts with fuming HNO₃ (98%) in H₂SO₄ at 0–5°C.

Step 2: Oxidation
Mn(OAc)₃-mediated oxidation ensures regioselective para-nitro installation (yield: 74%).

Characterization :

  • ¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 8.45 (d, J=2.4 Hz, 1H), 8.12 (dd, J=8.8, 2.4 Hz, 1H), 7.78 (d, J=8.8 Hz, 1H).

Alternative Methodologies

Solid-Phase Synthesis

Immobilized 3,4-dimethylaniline on Wang resin reacts with 2-chloro-5-nitrobenzaldehyde in DMF (60°C, 24 h). Cleavage with TFA/H₂O (95:5) affords the product in 85% yield.

Microwave-Assisted Condensation

Microwave irradiation (300 W, 100°C, 20 min) accelerates reaction kinetics, achieving 94% yield with reduced energy input.

Characterization and Quality Control

Spectroscopic Data :

  • IR (KBr) : ν 1625 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, CH=N), 8.29 (d, J=2.4 Hz, 1H), 8.06 (dd, J=8.8, 2.4 Hz, 1H), 7.21 (d, J=8.4 Hz, 1H), 6.98 (s, 1H), 2.31 (s, 6H, CH₃).

Purity Analysis :
HPLC (C18 column, MeOH:H₂O 70:30) shows >99% purity (tᵣ = 6.72 min).

Industrial-Scale Considerations

Cost Efficiency :

  • Iron-mediated reductions (as in precursor synthesis) lower catalyst costs versus Pd/C.
  • Ethanol recycling reduces solvent expenses by 40%.

Safety Protocols :

  • Nitration requires strict temp control (<5°C) to prevent exothermic runaway.
  • SCH₂Cl₂ substitution with ethyl acetate mitigates toxicity risks.

Chemical Reactions Analysis

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Optical and Electronic Properties

The position and nature of substituents significantly influence optical transparency, absorption wavelengths, and hyperpolarizability (β). Key comparisons include:

(E)-N-(4-Nitrobenzylidene)-3,4-Dimethylaniline (Compound 1)
  • Substituents : Para-nitro group on the benzylidene ring.
  • Optical Properties : Maximum one-photon absorption (OPA) wavelength < 450 nm, ensuring optical transparency in visible and near-IR regions .
(E)-N-(3-Nitrobenzylidene)-3,4-Dimethylaniline (Compound 2)
  • Substituents : Meta-nitro group on the benzylidene ring.
  • Optical Properties : Similar OPA range as Compound 1 (< 450 nm) but with slight shifts due to substituent positioning .
  • NLO Behavior: Comparable β values to Compound 1, indicating minor positional effects on NLO response .
Target Compound: N-[(E)-(2-Chloro-5-Nitrophenyl)Methylidene]-3,4-Dimethylaniline
  • Substituents : Ortho-chloro and meta-nitro groups.
  • Expected Properties: The combined EWGs may enhance electron withdrawal, increasing charge transfer and β values compared to Compounds 1 and 2. OPA wavelengths are anticipated to remain below 450 nm, similar to analogs, due to preserved π-conjugation systems .

Structural and Crystallographic Insights

Crystal structures of related compounds (e.g., Compounds 1 and 2) were resolved using X-ray diffraction with SHELX software . Key structural features include:

  • Dihedral Angles : Between the benzylidene and aniline rings, influencing π-orbital overlap and optical properties. For example, Compound 1 exhibits a dihedral angle of ~15°, optimizing conjugation .
  • Packing Arrangements: Non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) affect molecular alignment in crystals, which is critical for bulk NLO performance .

The target compound’s structure, if analyzed similarly, would likely show distinct dihedral angles and packing due to steric effects from the ortho-chloro group.

Theoretical and Computational Comparisons

Quantum mechanical calculations (e.g., configuration interaction, finite field Møller-Plesset perturbation theory) were applied to Compounds 1 and 2 to predict µ (dipole moment) and β values . For the target compound:

  • Dipole Moment : Higher µ expected due to greater polarity from asymmetric substitution .

Table: Comparative Properties of Analogs and Target Compound

Compound Name Substituents OPA Wavelength (nm) β Value (×10⁻³⁰ esu) Dihedral Angle (°)
(E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline 4-NO₂ <450 8.2 ± 0.3 15.2
(E)-N-(3-Nitrobenzylidene)-3,4-dimethylaniline 3-NO₂ <450 7.9 ± 0.3 18.7
Target Compound 2-Cl, 5-NO₂ <450 (predicted) 9.5–10.5 (predicted) 20–25 (predicted)

Notes: Data for Compounds 1 and 2 sourced from experimental studies . Target compound predictions are based on substituent effects.

Methodological Considerations

  • Crystallography : SHELX and WinGX remain standard tools for small-molecule structure determination .
  • Theoretical Models : Ab initio methods (as in and ) are critical for predicting NLO properties when experimental data are unavailable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.